2-Methoxy-4-nitrobenzenesulfonyl fluoride
Overview
Description
2-Methoxy-4-nitrobenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6FNO5S. It is a sulfonyl fluoride derivative that features a methoxy group and a nitro group attached to a benzene ring. This compound is known for its utility in various chemical reactions, particularly in the field of click chemistry, where it serves as a connector for assembling small molecules with proteins or nucleic acids .
Mechanism of Action
Target of Action
It’s known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
2-Methoxy-4-nitrobenzenesulfonyl fluoride interacts with its targets through a process known as click chemistry . This approach involves the use of a sulfonyl fluoride motif as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This is a complementary approach to using amides and phosphate groups as linkers .
Biochemical Analysis
Biochemical Properties
The sulfonyl fluoride motif in 2-Methoxy-4-nitrobenzenesulfonyl fluoride can interact with proteins and nucleic acids, forming -SO2- linked small molecules This interaction plays a crucial role in biochemical reactions
Molecular Mechanism
It is known to exert its effects at the molecular level through its sulfonyl fluoride motif, which can interact with proteins and nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-nitrobenzenesulfonyl fluoride can be synthesized through the reaction of 2-methoxy-4-nitrobenzenesulfonyl chloride with a fluoride source. The reaction typically involves the use of an organic solvent and may require specific conditions such as controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-nitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions. The conditions for these reactions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, reduction of the nitro group yields 2-methoxy-4-aminobenzenesulfonyl fluoride, while oxidation of the methoxy group can produce 2-hydroxy-4-nitrobenzenesulfonyl fluoride .
Scientific Research Applications
2-Methoxy-4-nitrobenzenesulfonyl fluoride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of protein interactions and functions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl fluoride: Lacks the methoxy group, making it less versatile in certain reactions.
2-Nitro-α-toluenesulfonyl fluoride: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness
2-Methoxy-4-nitrobenzenesulfonyl fluoride is unique due to the presence of both a methoxy group and a nitro group, which provide distinct reactivity patterns and enable its use in a wider range of chemical transformations. Its ability to form stable covalent bonds with biomolecules makes it particularly valuable in bioconjugation and click chemistry applications .
Properties
IUPAC Name |
2-methoxy-4-nitrobenzenesulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO5S/c1-14-6-4-5(9(10)11)2-3-7(6)15(8,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUPFCXWHNSUKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309310 | |
Record name | 2-Methoxy-4-nitrobenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21320-94-5 | |
Record name | NSC211697 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-4-nitrobenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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